molecular formula C19H19ClN2O3S B2916504 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-13-4

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2916504
CAS No.: 851808-13-4
M. Wt: 390.88
InChI Key: YJNIYCYWMSJNGA-UHFFFAOYSA-N
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Description

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole core). Its structure includes:

Imidazoline derivatives are pharmacologically significant, with reported activities such as antihypertensive, anti-inflammatory, and neuroprotective effects .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-16-7-6-14(11-17(16)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-15(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNIYCYWMSJNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorophenylmethyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.

    Formation of the Dimethoxybenzoyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride.

    Cyclization to Form the Imidazole Ring: The final step involves the reaction of the chlorophenylmethyl sulfanyl intermediate with the dimethoxybenzoyl intermediate in the presence of an amine catalyst to form the desired imidazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer pathways, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related imidazole/imidazoline derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents (Positions) Key Features
2-{[(3-Chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 1: 3,4-dimethoxybenzoyl; 2: (3-chlorophenyl)methylsulfanyl High lipophilicity; dual electron-donating/halogenated groups
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (QFM) 4,5-Dihydroimidazole 2: (2-chlorophenyl)methylsulfanyl Positional isomer of chlorophenyl group; reduced complexity
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole 2: 3-chlorophenyl Lacks sulfanyl and benzoyl groups; simpler pharmacophore
2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazole (Compounds 1–10) 1H-Imidazole (unsaturated) 2: 4-substituted phenyl; 4,5: diphenyl Aromatic core; substituent-dependent bioactivity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 1H-Imidazole 4: chloromethylphenyl; 1,2: methyl; 5: nitro Nitro group enhances electrophilicity; distinct substitution pattern

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethoxybenzoyl group increases logP compared to simpler analogues like QFM .
  • Solubility : Sulfanyl and halogenated groups reduce aqueous solubility, necessitating formulation optimization.

Key Research Findings

Substituent Position Matters : The 3-chlorophenyl group in the target compound may enhance receptor affinity compared to 2- or 4-chloro positional isomers .

Synergistic Effects : The combination of 3,4-dimethoxybenzoyl and sulfanyl groups in the target compound suggests multi-target activity, though direct biological data are lacking in the literature reviewed.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a hybrid molecule that has garnered attention due to its potential biological activities. This article details its synthesis, biological activity, and the implications of its pharmacological properties based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of 3-chlorobenzyl mercaptan with 3,4-dimethoxybenzoic acid derivatives, leading to the formation of imidazole derivatives. The synthetic route typically yields compounds with high purity and specific structural characteristics conducive to biological activity.

Key Steps in Synthesis

  • Formation of the Imidazole Ring : The imidazole core is formed through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the chlorophenyl and sulfanyl groups is achieved through nucleophilic substitution methods.
  • Purification : The final product is purified using column chromatography or recrystallization techniques.

Antiparasitic Activity

Recent studies have indicated that derivatives of imidazole, including this compound, exhibit significant antiparasitic activity. In vitro assays have demonstrated effective inhibition against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi.

Table 1: Antiparasitic Activity Data

CompoundIC50 (µM)% Inhibition at 50 µM
This compound10.0771.42 ± 5.28
Metronidazole (Control)12.1862.44 ± 6.60
Amphotericin B (Control)0.3362.44 ± 6.60

The compound showed a notable IC50 value of 10.07 µM , indicating a potent antiproliferative effect against tested parasites compared to standard drugs like Metronidazole and Amphotericin B .

Cytotoxicity Studies

Cytotoxicity assessments on Vero cells revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Toxicity Level
This compound>100Low
Standard Control (Doxorubicin)0.5High

The results indicate that while the compound is effective against parasites, it remains relatively safe for mammalian cells .

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular pathways critical for parasite survival and proliferation. This includes disruption of metabolic processes and potential inhibition of key enzymes involved in cellular respiration.

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives similar to this compound:

  • A study demonstrated that hybrid molecules based on the imidazole scaffold exhibited enhanced antiprotozoal activity compared to traditional treatments .
  • Another research highlighted the antiurease and antioxidant properties of related compounds, suggesting a broader spectrum of biological activities that could be explored further .

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